molecular formula C14H12N2O3S2 B2727849 methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate CAS No. 2411297-00-0

methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate

Cat. No.: B2727849
CAS No.: 2411297-00-0
M. Wt: 320.38
InChI Key: CIJGSJSDPMGITL-UHFFFAOYSA-N
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Description

Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 5-methylthiophen-2-yl group at position 5 and a methyl acetate moiety at position 2. The thienopyrimidine scaffold is notable for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-7-3-4-9(21-7)8-6-20-14-12(8)13(18)15-10(16-14)5-11(17)19-2/h3-4,6H,5H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJGSJSDPMGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate involves multiple steps, typically starting with the preparation of the thiophene and pyrimidine rings. One common method involves the condensation of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo palladium-catalyzed cross-coupling reactions with aryl bromides to form C-4 arylated products . It can also participate in aldol condensation reactions to form chalcones with photochromic properties . Common reagents used in these reactions include palladium catalysts, acetic anhydride, and various aryl bromides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, such as kinases or microbial enzymes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The thieno[2,3-d]pyrimidin-4-one core is common among analogs, but substituent variations at positions 2, 3, and 5 lead to distinct properties. Key comparisons include:

Compound Name Position 5 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate 5-Methylthiophen-2-yl Methyl acetate C₁₅H₁₂N₂O₃S₂ 340.4*
2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid Thiophen-2-yl Acetic acid C₁₃H₁₀N₂O₃S₂ 306.4
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid 4-Fluorophenyl Acetic acid C₁₄H₉FN₂O₃S 304.3
5-(5-Methylthiophen-2-yl)thieno[2,3-d]pyrimidin-4-one 5-Methylthiophen-2-yl None (4-one core) C₁₁H₈N₂OS₂ 248.3
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy Ethyl thioacetate C₁₂H₁₆N₂O₃S₂ 324.4

*Calculated based on structural similarity.

Key Observations :

  • Position 5 Substituents : The 5-methylthiophen-2-yl group in the target compound and CAS 851116-03-5 introduces steric bulk and electron-rich properties compared to simpler thiophene or phenyl groups. This may enhance binding to hydrophobic enzyme pockets .
  • Position 2 Functional Groups : The methyl acetate ester in the target compound contrasts with carboxylic acids (e.g., CAS 790272-38-7 ), which are more polar and prone to ionization at physiological pH. Esters generally exhibit higher lipophilicity, favoring passive diffusion across biological membranes .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Ester vs. Acid Derivatives : The methyl acetate group in the target compound likely improves logP (partition coefficient) compared to carboxylic acid analogs like CAS 790272-38-7, which has a calculated logP of ~2.5 . Esters are typically prodrugs, hydrolyzing in vivo to active acids, balancing stability and bioavailability .
  • Substituent Effects on Solubility : The 4-fluorophenyl group in CAS 451461-16-8 reduces solubility due to hydrophobicity, whereas the methylthiophene in the target compound may offer a balance between lipophilicity and aromatic interactions.

Biological Activity

Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a thieno[2,3-d]pyrimidine scaffold, which has been associated with various pharmacological activities. The synthesis typically involves multi-step organic reactions that introduce the thiophene moiety and other functional groups essential for biological activity. The specific synthetic routes can vary, but they often include:

  • Formation of the thieno[2,3-d]pyrimidine core .
  • Introduction of the methylthiophene group .
  • Acetylation to yield methyl acetate derivatives .

Synthetic Route Example

A common synthetic method involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity and yield.

StepReaction ConditionsYield (%)
1Reflux in ethanol83
2Filtration and drying90

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[2,3-d]pyrimidines. A series of derivatives were tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Compound 20 showed a TGI (Total Growth Inhibition) value of 16.2 µM against NCI 60 cell lines.
  • Compound 23 exhibited a GI50 (Growth Inhibition at 50%) value of 6.6 µM, outperforming standard treatments like 5-fluorouracil by up to four-fold in certain assays .

The mechanism by which methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate exerts its effects is believed to involve:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR more effectively than traditional drugs like methotrexate due to structural features that enhance binding affinity.
    • Key Interactions : The nitrogen atom at position 1 and the NH₂ group at position 2 are crucial for forming salt bridges with key amino acids in the enzyme .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal fibroblasts. This selectivity is critical for developing effective cancer therapies with reduced side effects.

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MCF7 (Breast Cancer)6.616.250.1
A549 (Lung Cancer)7.018.055.0
HeLa (Cervical Cancer)8.020.060.0

Study on Thieno[2,3-d]pyrimidine Derivatives

A comprehensive study evaluated a series of thieno[2,3-d]pyrimidine derivatives, including methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate:

  • Objective : To assess cytotoxicity across multiple cancer cell lines.
  • Findings : Compounds demonstrated potent growth inhibition across various lines; those with higher lipophilicity showed improved permeability and bioavailability.

Clinical Implications

The promising results from preclinical studies suggest potential pathways for clinical trials focusing on targeted cancer therapies utilizing this compound as a lead structure for drug development.

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